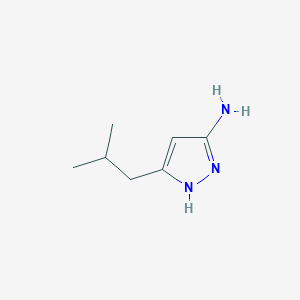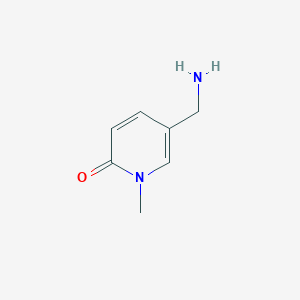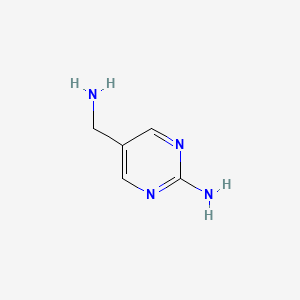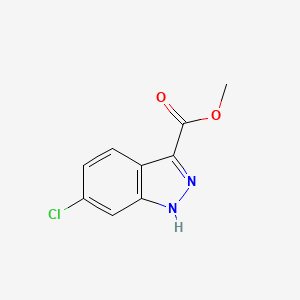
4-Bromo-6-methylpyridin-2-ol
Vue d'ensemble
Description
4-Bromo-6-methylpyridin-2-ol is an organic compound with the molecular formula C₆H₆BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position. This compound is of interest due to its unique chemical and physical properties, which make it useful in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Bromo-6-methylpyridin-2-ol can be synthesized through several methods, one of which involves the bromination of 6-methylpyridin-2-ol. The reaction typically uses bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve the desired substitution at the 4-position .
Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is used as a starting material. This reaction is catalyzed by palladium and involves the coupling of the brominated pyridine with arylboronic acids to form various derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-methylpyridin-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce other functional groups present
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of dehalogenated products or reduced functional groups
Applications De Recherche Scientifique
4-Bromo-6-methylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-Bromo-6-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-methylpyridine
- 6-Methyl-2-pyridinol
- 2-Bromo-4-methylpyridine
Uniqueness
4-Bromo-6-methylpyridin-2-ol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group at the 2-position also enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
4-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJMXCAYIZVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631013 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865156-59-8 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)




![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)




